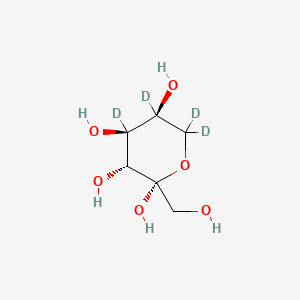

D-Fructose-4,5,6,6-d4

Description

Isotopic Labeling Strategies in Carbohydrate Research

Deuterium Incorporation Techniques for Fructose Analogs

Deuterium labeling of fructose analogs relies on catalytic and chemical methods to replace hydrogen atoms with stable isotopes. Platinum-based catalysts, for instance, facilitate H/D exchange in aromatic systems under hydrogen atmospheres, a principle adapted for carbohydrate deuteration. In D-Fructose-4,5,6,6-d4 synthesis, selective deuteration often involves ketose-specific enzymes or acid-catalyzed exchange in deuterated solvents. For example, deuterium oxide (D₂O) under elevated temperatures promotes isotopic substitution at hydroxyl-rich positions, such as fructose’s C4–C6 carbons.

A key mechanism involves oxidative addition of C–H bonds to transition metals like platinum, forming π-aryl intermediates that undergo H/D exchange before reductive elimination. This method avoids side reactions in aliphatic systems, making it ideal for fructose’s rigid pyranose structure. Control experiments confirm that electrophilic substitution pathways are negligible in fructose deuteration, ensuring positional specificity. Recent protocols also employ radical-mediated deuteration using phenalenyl anions, which selectively reduce aryl halides while transferring deuterium from dimethyl sulfoxide-d₆ (DMSO-d₆). However, these methods require strong bases and catalytic potassium, limiting compatibility with sensitive substrates.

Comparative Analysis of ²H vs. ¹³C Labeling in Metabolic Tracers

Deuterium (²H) and carbon-13 (¹³C) labels offer complementary advantages in metabolic studies. Deuterated fructose, such as this compound, excels in real-time tracking via deuterium metabolic imaging (DMI), which captures hepatic uptake kinetics with high temporal resolution. In mice, intravenous bolus injections of [6,6’-²H₂]fructose reveal a 2.5-fold faster hepatic clearance compared to glucose analogs, highlighting fructose’s rapid phosphorylation and conversion to triose phosphates.

In contrast, ¹³C-labeled fructose (e.g., [6-¹³C]fructose) provides detailed pathway analysis through NMR isotopomer detection. While ²H labels simplify in vivo imaging, ¹³C permits quantification of gluconeogenic and lipogenic fluxes via distinct isotopic patterns in glucose-6-phosphate and acetyl-CoA. For example, [U-¹³C]fructose tracing in mice liver glycogen reveals preferential incorporation into glycerol-3-phosphate, underscoring fructose’s role in lipid synthesis.

Table 1: Comparative Features of ²H and ¹³C Labeling in Fructose Tracers

| Feature | ²H Labeling (this compound) | ¹³C Labeling ([6-¹³C]Fructose) |

|---|---|---|

| Detection Method | Deuterium metabolic imaging (DMI) | ¹³C NMR, mass spectrometry |

| Metabolic Pathway Resolution | High temporal, moderate spatial | High chemical specificity |

| Isotope Effect | Moderate (C–D bond kinetics) | Minimal (C–¹³C bond stability) |

| Cost and Accessibility | Lower cost, widely available | Higher cost, specialized facilities |

Position-Specific Isotope Effects in Fructose Metabolism Studies

The placement of deuterium in this compound critically influences metabolic observations. Deuterium at C6 and C6′ alters fructose’s phosphorylation by ketohexokinase (KHK), which preferentially targets C1. This positional labeling avoids isotopic dilution in the triose phosphate pool, enabling accurate tracing of fructose-to-lactate conversion. In hepatocellular carcinoma models, C4–C6 deuterium retention in glutamate and glutamine isotopomers reflects enhanced tricarboxylic acid (TCA) cycle activity, distinguishing malignant from normal tissues.

Isotope effects also manifest in enzyme binding kinetics. Deuterium’s greater mass reduces the vibrational frequency of C–D bonds, slowing hydride transfers in aldolase-catalyzed fructose-1,6-bisphosphate cleavage. However, fructose’s bypass of phosphofructokinase regulation minimizes such effects in glycolysis, ensuring reliable flux measurements. Position-specific ²H labeling further clarifies fructose’s contribution to de novo lipogenesis (DNL). In mice fed deuterated fructose, NMR analysis shows ²H enrichment in glycerol-3-phosphate but not palmitate, indicating compartmentalized lipid synthesis pathways.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1/i1D2,3D,4D |

InChI Key |

LKDRXBCSQODPBY-NYTUUOOYSA-N |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@](OC([C@]1([2H])O)([2H])[2H])(CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic One-Pot Synthesis

A prominent enzymatic approach involves a one-pot synthesis where D-glucose is enzymatically oxidized to D-glucosone, followed by enzymatic reduction to D-fructose. This method can be adapted for deuterium incorporation by conducting the reactions in deuterated solvents or using deuterated cofactors.

Step 1: Oxidation of D-glucose to D-glucosone

- Enzyme: Pyranose-2-oxidase catalyzes the oxidation of D-glucose at the C2 position to form D-glucosone.

- Oxygen is required as the electron acceptor.

- The reaction is typically carried out in an aqueous buffer system with pH 5-10.5, often 6-9.5.

- Oxygen can be supplied via ambient air or pure oxygen injection.

Step 2: Reduction of D-glucosone to D-fructose

- Enzyme: A reductase enzyme catalyzes the reduction of D-glucosone to D-fructose.

- The reduction step can be performed in deuterated water (D2O) or with deuterated reducing agents to incorporate deuterium at the desired positions.

- This enzymatic reduction avoids high pressures and temperatures typical of chemical hydrogenation.

Advantages of the one-pot enzymatic method:

- Avoids isolation of intermediates.

- Allows higher substrate concentrations and turnover.

- Facilitates selective incorporation of deuterium by using deuterated solvents or cofactors.

Chemical Synthesis Using Deuterated Reagents

Chemical synthesis involves direct incorporation of deuterium atoms via exchange reactions or reduction with deuterated reagents:

Deuterium incorporation at positions 4, 5, 6, and 6':

- This can be achieved by treating fructose or its precursors with deuterated reducing agents such as Raney Nickel catalyzed hydrogenation in D2O or using deuterated hydrides.

- For example, hydrogenation with Raney Nickel in the presence of deuterium gas (D2) or deuterated solvents leads to selective replacement of hydrogens with deuterium at specific carbon centers.

-

- A suspension of Raney Nickel catalyst is prepared under nitrogen.

- The catalyst is washed with methanol and flushed with deuterium gas.

- The substrate (e.g., fructoside intermediates) is added in methanol or D2O.

- The reaction is conducted under deuterium atmosphere at controlled temperature (e.g., 45 °C) overnight.

- Ammonia in methanol may be added to facilitate the reaction.

-

- The reaction yields a mixture of labeled fructose derivatives.

- Purification involves filtration and chromatographic techniques to isolate this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Conditions | Deuterium Source | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Enzymatic One-Pot Synthesis | Oxidation of D-glucose → Reduction to D-fructose | Aqueous buffer, pH 6-9.5, ambient or pure O2 | Deuterated water (D2O), deuterated cofactors | Mild conditions, selective labeling, high substrate concentration | Requires specific enzymes, cost of deuterated cofactors |

| Chemical Hydrogenation | Reduction of fructoside intermediates with Raney Nickel | Methanol/D2O, 45 °C, D2 atmosphere | Deuterium gas (D2), deuterated solvents | Straightforward, scalable | Possible side reactions, catalyst handling, purification needed |

Chemical Reactions Analysis

Types of Reactions: : D-Fructose-4,5,6,6-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of unlabeled D-Fructose but are studied to understand the behavior of deuterium-labeled compounds .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: : The major products formed from the reactions of this compound include deuterium-labeled derivatives of fructose, such as D-Fructose-1,6-bisphosphate-d4 and D-Fructose-6-phosphate-d4 .

Scientific Research Applications

Metabolic Studies

Isotope Tracing in Metabolism

D-Fructose-4,5,6,6-d4 is particularly useful in metabolic studies due to its ability to serve as a tracer in biochemical pathways. By using this labeled compound, researchers can track the metabolic fate of fructose in vivo and in vitro. For instance, studies have shown that D-fructose influences insulin release and glucose metabolism through its phosphorylation by glucokinase in pancreatic islets .

Impact on Insulin Sensitivity

Research indicates that high fructose intake can lead to insulin resistance and other metabolic disorders. The use of this compound allows scientists to investigate the mechanisms behind these effects more precisely. For example, a study demonstrated that the introduction of D-fructose altered insulin signaling pathways and contributed to increased fat storage .

Food Science

Sugar Isomerization

this compound is employed in food science to study the isomerization of sugars under various conditions. It has been observed that D-fructose can be converted to D-glucose and other sugars through base-catalyzed reactions. The concentration of D-fructose significantly affects the selectivity and yield of these transformations . This knowledge is crucial for optimizing sugar production processes in the food industry.

Flavor and Sweetness Studies

The compound's unique isotopic labeling also aids in flavor chemistry research. By tracing how D-fructose interacts with other compounds during Maillard reactions (which contribute to flavor development), researchers can better understand sweetness perception and flavor enhancement in food products.

Pharmaceutical Research

Drug Development and Testing

In pharmaceutical research, this compound serves as a model compound for studying drug interactions and metabolic pathways related to fructose metabolism. Its isotopic labeling allows for precise measurements in pharmacokinetic studies. For instance, it can be used to assess how drugs affect fructose metabolism or how fructose influences drug efficacy .

Investigating Bioactive Compounds

The compound is also useful in evaluating bioactive compounds derived from natural sources. Studies have shown that certain natural extracts can modulate the metabolism of fructose; thus, using this compound helps elucidate these interactions at a molecular level .

Case Studies

Mechanism of Action

Mechanism: : The mechanism of action of D-Fructose-4,5,6,6-d4 involves its incorporation into metabolic pathways where it behaves similarly to unlabeled D-Fructose. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s movement and transformation in biological systems .

Molecular Targets and Pathways: : this compound targets enzymes involved in fructose metabolism, such as fructokinase and aldolase. It participates in pathways like glycolysis and gluconeogenesis, providing valuable information on the kinetics and regulation of these processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₁₂₋₄D₄O₆ (C₆H₈D₄O₆)

- Molecular Weight : ~184.18 g/mol (calculated by adding 4.024 g/mol to native fructose’s 180.16 g/mol) .

- Applications : Used in metabolic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to investigate fructose metabolism, enzymatic mechanisms, and isotopic dilution assays .

Comparison with Similar Compounds

D-Fructose-4,5,6,6-d4 belongs to a class of isotopically labeled carbohydrates. Below is a detailed comparison with structurally related compounds, including other deuterated fructoses and ¹³C-labeled analogs.

Table 1: Comparative Analysis of Isotopically Labeled Fructose Derivatives

Key Observations :

Isotopic Specificity :

- This compound is tailored for tracking hydrogen/deuterium exchange in the terminal carbons (C4–C6), making it ideal for studying fructose-1,6-bisphosphate metabolism or ketose-reductase activity .

- In contrast, ¹³C-labeled variants (e.g., D-Fructose-2-¹³C) are used to trace carbon pathways in central metabolism, such as glycolysis or the pentose phosphate pathway .

Analytical Utility :

- Deuterated compounds like D-Fructose-d7 (7 deuteriums) provide higher mass shifts in MS, improving detection sensitivity in complex biological matrices. However, this compound offers positional specificity for targeted mechanistic studies .

- Underivatized this compound is compatible with gas chromatography (GC) and liquid chromatography (LC) when paired with appropriate derivatization methods, similar to trimethylsilylated fructose derivatives (e.g., D-Fructose-5TMS) .

Stability and Handling: Deuterated fructoses, including this compound, require storage at 0–6°C to maintain isotopic integrity, whereas non-deuterated fructose is stable at room temperature .

Metabolic Studies

- Deuterium Tracing : this compound has been utilized to study hepatic fructose metabolism, revealing isotope-specific redistribution in gluconeogenesis and lipid synthesis pathways .

- Enzyme Kinetics : The compound aids in elucidating the stereospecificity of ketose-aldose isomerases by tracking deuterium retention during enzymatic conversions .

Pharmaceutical Development

- As a reference standard, this compound supports analytical method validation (AMV) for abbreviated new drug applications (ANDAs), particularly in quantifying fructose impurities or excipients .

Biological Activity

D-Fructose-4,5,6,6-d4 is a stable isotopomer of D-fructose, a naturally occurring ketohexose sugar. Its molecular formula is CHDO, indicating the presence of four deuterium atoms replacing hydrogen atoms in the D-fructose molecule. This isotopic labeling provides unique advantages in metabolic studies and biochemical applications.

Biological Activity

This compound retains the biological activities associated with D-fructose metabolism. It is primarily metabolized in the liver through a process known as fructolysis. The metabolic pathway involves several key steps:

- Phosphorylation : this compound is phosphorylated by fructokinase to produce fructose 1-phosphate.

- Cleavage : Aldolase B then splits fructose 1-phosphate into dihydroxyacetone phosphate and glyceraldehyde.

- Integration into Metabolic Pathways : These intermediates can enter glycolysis or gluconeogenesis pathways.

The presence of deuterium does not significantly alter these metabolic pathways but allows for enhanced tracking and analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Metabolic Tracking : The stable isotope labeling enables researchers to trace carbohydrate metabolism in vivo without the risks associated with radioactive materials.

- Health Implications : Research indicates that high fructose intake can lead to obesity, insulin resistance, and metabolic syndrome. For instance, a study on fructose exposure in rats showed significant decreases in intestinal tight junction proteins and increases in apoptosis markers . This suggests that this compound could be used to study similar health impacts while tracking its metabolic fate.

Case Studies

- Intestinal Barrier Dysfunction : A study examined the effects of fructose on intestinal integrity using T84 colon cells treated with varying concentrations of fructose. Results indicated reduced levels of tight junction proteins and increased permeability in fructose-treated cells .

- Metabolic Pathway Elucidation : In a controlled study using this compound as a tracer, researchers monitored its conversion into glucose and other metabolites under different conditions. The findings revealed insights into how dietary sugars can influence energy metabolism and fat storage.

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to other related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| D-Fructose | 57-48-7 | CHO | Unlabeled form; widely used as a sweetener |

| This compound | 478518-49-9 | CHDO | Labeled analogue; used for metabolic studies |

| D-Glucose | 49-20-7 | CHO | Primary energy source for cells |

| D-Galactose | 59-23-4 | CHO | Component of lactose; important in brain function |

Applications

This compound has several significant applications:

- Metabolic Studies : Used to trace metabolic pathways and understand carbohydrate metabolism without radioactive isotopes.

- Health Research : Helps elucidate the role of fructose in conditions like obesity and insulin resistance.

- Biochemical Research : Serves as a tool for studying enzyme interactions and binding properties.

Q & A

Basic Research Questions

Q. How is D-Fructose-4,5,6,6-d4 synthesized, and what analytical methods validate its isotopic purity?

- Methodology : Synthesis typically involves enzymatic or chemical deuteration of fructose precursors, followed by purification using techniques like HPLC or column chromatography. Isotopic purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for deuterium positioning) and high-resolution mass spectrometry (HR-MS) to verify mass shifts corresponding to deuterium incorporation. Cross-referencing with databases like CAS RN ensures structural accuracy .

- Data Validation : Reproducibility tests under controlled conditions (e.g., temperature, solvent systems) are critical. For example, deviations in C-NMR signals at C4–C6 positions can indicate incomplete deuteration .

Q. What are the primary applications of this compound in metabolic studies?

- Experimental Design : Used as a stable isotope tracer in glycolysis and pentose phosphate pathway studies. Researchers administer deuterated fructose to cell cultures or model organisms, then track H incorporation into downstream metabolites via LC-MS/MS. Control groups with non-deuterated fructose are essential to isolate isotopic effects .

- Limitations : Ensure isotopic scrambling does not occur during sample preparation (e.g., acid hydrolysis), which could redistribute deuterium labels and skew results .

Q. How do researchers optimize detection limits for this compound in complex biological matrices?

- Analytical Workflow :

Sample Preparation : Deproteinization using organic solvents (e.g., acetonitrile) to minimize matrix interference.

Chromatography : HILIC or ion-pairing chromatography to separate fructose isomers.

Detection : MRM (multiple reaction monitoring) on a triple quadrupole MS, targeting m/z transitions specific to deuterated fructose .

- Calibration : Use internal standards (e.g., C-labeled fructose) to correct for ion suppression/enhancement effects .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound metabolism compared to its non-deuterated counterpart?

- Hypothesis Testing : Compare reaction rates of deuterated vs. non-deuterated fructose in enzyme assays (e.g., hexokinase or fructokinase activity). KIEs >1 indicate slowed bond-breaking at deuterated positions.

- Data Interpretation : Use computational models (e.g., density functional theory) to predict deuterium’s impact on transition states. Experimental data contradicting predictions may suggest unaccounted enzyme mechanisms or solvent effects .

Q. How can conflicting results in tracer studies using this compound be resolved?

- Case Analysis : If one study reports incomplete H retention in lactate (vs. full retention in another), evaluate:

Experimental Conditions : Differences in pH, temperature, or cell type (e.g., cancer vs. normal cells altering metabolic flux).

Analytical Sensitivity : Variability in MS instrumentation resolving power.

Statistical Rigor : Apply mixed-effects models to account for biological variability and small sample sizes .

- Replication : Cross-validate findings in orthogonal systems (e.g., isotopic tracing in isolated mitochondria vs. whole-cell assays) .

Q. What strategies mitigate deuterium loss during long-term in vivo studies with this compound?

- Preventive Measures :

- Use isotopically stable solvents (e.g., deuterium-depleted water) to prevent exchange.

- Shorten experimental timelines or employ cryopreservation to minimize metabolic turnover.

Q. How can researchers ethically address data ownership in multi-institutional studies involving deuterated compounds?

- Framework : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Clearly define roles in data collection/storage using agreements that cite institutional IRB guidelines. For example, specify access rights to raw MS files and NMR spectra in collaborative contracts .

Methodological Resources

- Synthesis Protocols : Refer to Kanto Chemical’s deuterated compound catalogs for analogous procedures (e.g., N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide synthesis) .

- Data Presentation : Follow IB Extended Essay guidelines for structuring tables (e.g., raw data in appendices, processed data in main text) and citing uncertainties (e.g., ±5% for MS peak area variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.